1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene

Overview

Description

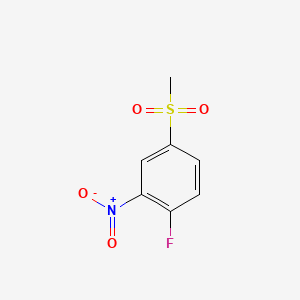

1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene is an organic compound with the molecular formula C7H6FNO4S It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methylsulfonyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene typically involves the nitration of 1-Fluoro-4-(methylsulfonyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Amines, thiols, alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Major Products Formed

Reduction: 1-Fluoro-4-(methylsulfonyl)-2-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: This compound sulfone.

Scientific Research Applications

1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form strong interactions with biological molecules.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer reactions, while the fluorine atom can enhance binding affinity to target molecules. The methylsulfonyl group can increase the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

1-Fluoro-4-(methylsulfonyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

1-Fluoro-2-nitrobenzene: Lacks the methylsulfonyl group, affecting its solubility and stability.

4-Fluoronitrobenzene: Lacks the methylsulfonyl group and has different reactivity and properties.

Uniqueness

1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the fluorine atom, nitro group, and methylsulfonyl group allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .

Biological Activity

1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene (CAS No. 453-72-5) is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fluorine atom at the para position relative to the nitro group.

- Methylsulfonyl group attached to the benzene ring, which enhances its solubility and reactivity.

- Nitro group positioned ortho to the methylsulfonyl group, contributing to its electrophilic character.

The molecular formula is , and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves:

- Nitration of 1-fluoro-4-methylbenzene to introduce the nitro group.

- Sulfonation using methylsulfonyl chloride to add the methylsulfonyl moiety.

Research indicates that variations in reaction conditions can influence yield and purity, highlighting the need for optimization in synthetic protocols .

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related sulfonamide compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Research into fluorinated compounds indicates that they may possess anticancer activities. The presence of the nitro group can enhance the cytotoxicity against cancer cell lines by inducing apoptosis. Specific studies have reported IC50 values ranging from 10 to 50 µM for related compounds in various cancer models .

The biological activity of this compound may be attributed to:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Nitro groups can lead to increased ROS production, contributing to cell death in cancer cells .

Case Studies

A recent study investigated a series of fluorinated benzene derivatives, including this compound, assessing their effects on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth in a dose-dependent manner, with notable effects on apoptosis markers .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A431 | 25 | Induction of apoptosis |

| Related Compound A | MDA-MB-231 | 15 | ROS generation |

| Related Compound B | HCT116 | 30 | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Sulfonylation : Introduce the methylsulfonyl group via electrophilic substitution using methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Nitration : Position-selective nitration at the ortho position relative to fluorine, guided by the meta-directing nature of the methylsulfonyl group. Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize by-products .

Optimization requires monitoring reaction progress via TLC or HPLC. Adjust stoichiometry and temperature to enhance yield and purity. Computational tools (e.g., Reaxys, PubChem) can predict feasible pathways and side reactions .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or dust .

- Waste Management : Segregate nitro- and sulfonyl-containing waste. Neutralize acidic residues before disposal and collaborate with certified hazardous waste agencies .

- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes. For spills, use inert absorbents (e.g., vermiculite) and avoid combustion .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify substituent positions (e.g., fluorine’s deshielding effect, nitro group splitting patterns). IR spectroscopy confirms functional groups (S=O stretch at ~1350 cm⁻¹, NO₂ at ~1520 cm⁻¹) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities. Melting point analysis (mp ~93–94°C, as in related compounds) provides preliminary purity data .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in electrophilic substitution reactions?

- Methodological Answer : The fluorine atom is a strong electron-withdrawing group (EWG) via inductive effects, making the ring less reactive. The methylsulfonyl group (also EWG) directs incoming electrophiles to the ortho/para positions. Nitration at the ortho position to fluorine is favored due to steric and electronic factors. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity .

Q. Can this compound serve as a reagent in peptide or protein modification?

- Methodological Answer : While not directly documented, analogous nitro-fluoroarenes (e.g., 1-Fluoro-2,4-dinitrobenzene) are used to label N-terminal amino acids (Sanger’s method). The methylsulfonyl group may enhance solubility in polar solvents, enabling selective reactions with cysteine or lysine residues. Validate reactivity via UV-Vis spectroscopy or MALDI-TOF MS after incubation with model peptides .

Q. How can computational tools predict synthetic pathways and by-products?

- Methodological Answer : Databases like PubChem and Reaxys provide reaction templates. Tools such as BKMS_METABOLIC assess plausible intermediates, while PISTACHIO predicts side reactions (e.g., over-nitration). Input SMILES notations for the target compound and precursors to generate retrosynthetic trees. Validate predictions with small-scale trials .

Q. What mechanistic insights explain its behavior in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : The electron-deficient aromatic ring (due to EWGs) facilitates SNAr. Fluorine’s poor leaving-group ability requires strong nucleophiles (e.g., amines, thiols) and elevated temperatures. Kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. DMF) can elucidate rate-determining steps. Monitor reactions via F NMR to track fluorine displacement .

Q. What environmental impacts arise from its use, and how can degradation be studied?

- Methodological Answer : Nitro and sulfonyl groups pose ecotoxicity risks. Conduct photolysis experiments (UV light, H₂O₂) to assess degradation products. Use LC-MS/MS to identify intermediates. Collaborate with environmental toxicology labs to evaluate aquatic toxicity (e.g., Daphnia magna assays) .

Properties

IUPAC Name |

1-fluoro-4-methylsulfonyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSNDSFSTBZESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310380 | |

| Record name | 1-Fluoro-4-(methanesulfonyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-72-5 | |

| Record name | 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 453-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Fluoro-4-(methanesulfonyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.